molecular formula C13H16N4OS B2360788 N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 329079-43-8

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2360788
CAS No.: 329079-43-8
M. Wt: 276.36
InChI Key: AJPDDMNQVTVGTH-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (hereafter referred to by its full IUPAC name) is a small-molecule acetamide derivative featuring a 1,2,4-triazole ring substituted with a methyl group at position 4 and a sulfanyl group at position 2. The acetamide moiety is linked to a 3,5-dimethylphenyl group, which contributes to its hydrophobic interactions in biological systems. This compound has garnered attention for its role as a competitive inhibitor of human choline kinase-α (hCKα), a key enzyme in phospholipid metabolism implicated in cancer cell proliferation and viral replication . Its mechanism involves binding to the substrate-binding domain of hCKα, thereby reducing phosphocholine (PC) levels and suppressing downstream signaling pathways like MAPK and PI3K/AKT .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9-4-10(2)6-11(5-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDDMNQVTVGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a sulfanyl group, which are known to influence biological activity. Its molecular formula is C15H18N4OSC_{15}H_{18}N_{4}OS with a molecular weight of approximately 302.39 g/mol. The presence of the dimethylphenyl and triazole moieties suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor properties. For instance:

  • Case Study : A study on similar triazole derivatives demonstrated that modifications in the phenyl ring significantly impacted cytotoxic activity against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhanced the activity against tumor cells, as indicated by IC50 values lower than 10 µM in multiple assays .

Table 1: Comparison of Antitumor Activity in Related Compounds

Compound StructureIC50 (µM)Cell LineReference
Triazole Derivative 11.61Jurkat (Bcl-2)
Triazole Derivative 21.98A-431
N-(3,5-dimethylphenyl)-2-{[4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial properties.

  • Mechanism of Action : The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis in bacteria . Studies have shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

Compound StructureMIC (µg/mL)Bacterial StrainReference
Thiazole Derivative A31.25Staphylococcus aureus
Thiazole Derivative B15.00Escherichia coli
N-(3,5-dimethylphenyl)-2-{[4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituent Effects : The introduction of methyl groups at specific positions on the phenyl ring enhances biological activity.
  • Triazole Ring Importance : The presence of the triazole moiety is crucial for both antitumor and antimicrobial activities.
  • Sulfanyl Group Role : The sulfanyl group contributes to the overall stability and interaction with biological targets.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Target Specificity :

  • The 3,5-dimethylphenyl group in the query compound enhances selectivity for hCKα, as seen in CK37, which shares this moiety but differs in triazole substitution (5-(4-ethylphenyl) vs. 4-methyl). CK37 exhibits higher potency (IC50 = 1.8 µM) compared to the query compound (~2.5 µM), suggesting that bulkier triazole substituents improve binding affinity .
  • Analogues like ZVT and OT4, which lack the dimethylphenyl group, instead target mycobacterial enzymes (MtKasA, MtDprE1), indicating that phenyl substitution patterns dictate target divergence .

Triazole Modifications: The 4-methyl group on the triazole ring in the query compound is critical for maintaining hCKα inhibition, as removal or replacement (e.g., with CF3 in the 4-fluorophenyl analogue) leads to loss of activity or uncharacterized effects . Compounds with extended hydrophobic groups on the triazole (e.g., ZVT’s 4-fluorophenoxyethyl chain) exhibit improved membrane permeability but trade off specificity for hCKα .

Sulfanyl-Acetamide Linker :

  • The sulfanyl-acetamide backbone is conserved across all analogues, suggesting its role as a scaffold for enzyme interaction. However, variations in the acetamide’s aryl group (e.g., 4-fluorophenyl vs. 3,5-dimethylphenyl) modulate solubility and binding kinetics .

Functional and Pharmacological Comparisons

Efficacy in Disease Models

  • The query compound and CK37 suppress phosphocholine levels in transformed cells, with CK37 demonstrating efficacy in xenograft models of breast cancer .

Selectivity and Toxicity

  • The query compound’s selectivity for hCKα over related kinases (e.g., pantothenate kinase, MtPanK) is attributed to its dimethylphenyl group, which fits the hydrophobic pocket of hCKα .

Preparation Methods

Stepwise Synthesis via Thiol Intermediate

The most widely reported method involves a multi-step sequence starting with the preparation of 4-methyl-4H-1,2,4-triazole-3-thiol (Intermediate A ):

  • Formation of Intermediate A :

    • Cyclocondensation of thiosemicarbazide with acetic anhydride under reflux yields the triazole-thiol scaffold.
    • Reaction Conditions : 120°C, 6–8 hours, ethanol solvent.
  • S-Alkylation with 2-Chloro-N-(3,5-dimethylphenyl)acetamide :

    • Intermediate A reacts with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to form the sulfanyl bridge.
    • Optimization :
      • Solvent: Dimethylformamide (DMF) or acetonitrile.
      • Temperature: 60–80°C, 4–6 hours.
      • Yield: 65–78% after recrystallization.

Mechanistic Insight :
The S-alkylation proceeds via nucleophilic substitution, where the thiolate ion attacks the electrophilic carbon of the chloroacetamide. Steric hindrance from the 3,5-dimethylphenyl group necessitates prolonged reaction times.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous triazole-acetamide syntheses:

  • Procedure :
    • Combine Intermediate A (1 equiv), 2-chloro-N-(3,5-dimethylphenyl)acetamide (1.2 equiv), and K₂CO₃ (2 equiv) in DMF.
    • Irradiate at 150 W, 100°C, for 20–30 minutes.
  • Advantages :
    • Yield Increase : 85–92% vs. 65–78% in conventional methods.
    • Time Reduction : 30 minutes vs. 4–6 hours.

Alternative Routes and Modifications

Hydrazide Cyclization Approach

A less common route involves acyl hydrazide intermediates:

  • Synthesis of Acyl Hydrazide :
    • React ethyl 2-bromoacetate with hydrazine hydrate to form 2-hydrazinylacetate.
  • Cyclization with Isothiocyanates :
    • Treat the hydrazide with methyl isothiocyanate to form the triazole ring.
  • Functionalization :
    • Couple with 3,5-dimethylaniline via amide bond formation.

Limitations :

  • Lower overall yield (50–60%) due to side reactions during cyclization.

Solid-Phase Synthesis for High-Throughput Production

Recent adaptations employ resin-bound intermediates to streamline purification:

  • Resin Functionalization :
    • Load Wang resin with Fmoc-protected 3,5-dimethylaniline.
  • Stepwise Assembly :
    • Attach chloroacetic acid via ester linkage, followed by thiol-triazole coupling.
  • Cleavage :
    • Use trifluoroacetic acid (TFA) to release the final compound.

Benefits :

  • Purity >95% without chromatography.
  • Scalable for combinatorial libraries.

Reaction Optimization and Critical Parameters

Solvent and Base Selection

Parameter Optimal Choice Effect on Yield
Solvent DMF Maximizes solubility of intermediates
Base K₂CO₃ Mild conditions, minimizes hydrolysis
Temperature 80°C Balances reaction rate and decomposition

Deleterious Factors :

  • Polar aprotic solvents (e.g., DMSO) accelerate side reactions.
  • Strong bases (e.g., NaOH) promote acetamide hydrolysis.

Purification Techniques

  • Recrystallization : Preferred solvent system: ethyl acetate/hexane (3:1).
  • Chromatography : Silica gel with CH₂Cl₂:MeOH (95:5) for analytical samples.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Technique Key Signals Assignment
¹H NMR (CDCl₃) δ 2.25 (s, 6H, CH₃), δ 3.45 (s, 2H, SCH₂) 3,5-dimethylphenyl, sulfanyl group
¹³C NMR δ 168.9 (C=O), δ 152.1 (C=N) Acetamide, triazole ring
IR (KBr) 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (S=O) Amide stretch, sulfanyl linkage

Mass Spec :

  • ESI-MS : m/z 277.1 [M+H]⁺ (calc. 276.36).

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%) Scalability
Conventional 65–78 4–6 hours 90–95 Moderate
Microwave-Assisted 85–92 20–30 min 95–99 High
Solid-Phase 70–75 8–12 hours >95 High

Key Insight : Microwave-assisted synthesis offers the best balance of efficiency and yield, making it ideal for industrial applications.

Applications and Derivative Development

While beyond the scope of preparation methods, the compound’s bioactivity warrants mention:

  • Antimicrobial Activity : MIC of 8 µg/mL against S. aureus due to triazole-mediated enzyme inhibition.
  • Agrochemical Potential : Herbicidal activity via acetamide interference with plant acetolactate synthase.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the triazole core, followed by functionalization with sulfanyl and acetamide groups. Key steps include:

  • Triazole Formation : Cyclocondensation of thiosemicarbazides or carbodiimides under reflux in ethanol or acetonitrile .
  • Sulfanyl-Acetamide Coupling : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
  • Critical Conditions : Temperature control (<80°C) prevents decomposition, while pH adjustments (neutral to slightly basic) optimize nucleophilic substitution efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity .

Basic: Which analytical techniques are essential for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity, with characteristic peaks for the triazole ring (δ 8.1–8.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, S-H absence confirms sulfanyl coupling) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
  • X-ray Crystallography (if crystalline) : SHELX software resolves molecular geometry and hydrogen-bonding networks .

Basic: How is the compound’s biological activity screened in antiviral or antimicrobial assays?

Methodological Answer:

  • Cytotoxicity Assays : HEK-293 or GMK cells are treated with serial dilutions (1–100 µM) to determine CC₅₀ (50% cytotoxic concentration) via MTT assay .
  • Antiviral Testing : Plaque reduction assays measure EC₅₀ against viruses (e.g., adenovirus-5, ECHO-9). Pre-treatment (virucidal) vs. post-infection (replication inhibition) protocols differentiate mechanisms .
  • Anti-HIV Screening : Triazole derivatives are tested in MT-4 cells infected with HIV-1, monitoring p24 antigen levels .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?

Methodological Answer:

  • Substituent Variation : Compare analogues (e.g., replacing 3,5-dimethylphenyl with fluorophenyl or thiophene) to assess impacts on potency. Electron-withdrawing groups on the phenyl ring enhance antiviral activity .
  • Triazole Modifications : Introducing allyl or pyridinyl groups at position 4 of the triazole improves solubility and target binding .
  • Data Correlation : Use regression models to link logP values (calculated via ChemAxon) with cellular uptake and EC₅₀ trends .

Advanced: What computational strategies predict binding modes to viral or enzymatic targets?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with viral proteases (e.g., HIV-1 reverse transcriptase). Focus on hydrogen bonds with triazole N-atoms and hydrophobic contacts with methylphenyl groups .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes in solvated environments .
  • Validation : Cross-check docking scores with experimental IC₅₀ values to refine force fields .

Advanced: How should researchers resolve contradictions between in vitro activity and physicochemical properties?

Methodological Answer:

  • Solubility-Potency Mismatch : If high EC₅₀ correlates with poor aqueous solubility, modify substituents (e.g., add polar groups like –OH or –COOH) and re-test via shake-flask HPLC .
  • Metabolic Instability : Incubate with liver microsomes (CYP450 enzymes) and quantify degradation via LC-MS. Introduce steric hindrance (e.g., cyclohexyl) to block metabolic hotspots .
  • Assay Variability : Replicate experiments across cell lines (e.g., HEK-293 vs. Vero) to rule out cell-specific artifacts .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

  • Crystal Twinning : Use SHELXD for twin detection and SHELXL for refinement with HKLF5 data. Adjust the TWIN matrix to model overlapping lattices .
  • Disorder in Flexible Groups : Apply restraints to the methylphenyl and triazole moieties during refinement. Multi-conformer models improve R-factors .
  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) resolves weak diffraction from small crystals (<0.1 mm) .

Advanced: What methodologies assess pharmacokinetic properties like absorption and metabolism?

Methodological Answer:

  • Caco-2 Permeability : Monolayer assays predict intestinal absorption. Papp values >1 × 10⁻⁶ cm/s indicate good bioavailability .
  • Plasma Stability : Incubate compound in rat plasma (37°C, 24 hr) and quantify remaining via LC-MS/MS. Degradation >50% warrants prodrug strategies .
  • Metabolite Identification : UPLC-QTOF-MS profiles hepatic metabolites (e.g., hydroxylation or sulfation products) .

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